KMUP-3 cpd

Description

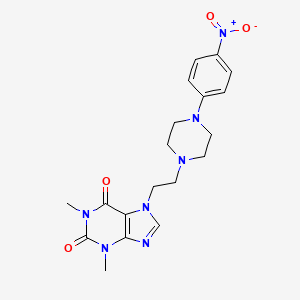

KMUP-3 (7-[2-[4-(4-nitrobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine) is a xanthine-derived compound with multifaceted pharmacological properties. It functions as a vasorelaxant by enhancing endothelial nitric oxide synthase (eNOS) activity, elevating cyclic guanosine monophosphate (cGMP) levels, and activating ATP-sensitive potassium (KATP) channels . KMUP-3 reduces fibrosis, improves cardiac output, and restores the balance between matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinase-1 (TIMP-1), thereby mitigating adverse structural changes in the heart . Additionally, KMUP-3 demonstrates protective effects in diabetic cardiomyopathy and abdominal aortic aneurysm (AAA) by modulating oxidative stress and vascular smooth muscle cell dysfunction .

Properties

CAS No. |

421556-16-3 |

|---|---|

Molecular Formula |

C19H23N7O4 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

1,3-dimethyl-7-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione |

InChI |

InChI=1S/C19H23N7O4/c1-21-17-16(18(27)22(2)19(21)28)25(13-20-17)12-9-23-7-10-24(11-8-23)14-3-5-15(6-4-14)26(29)30/h3-6,13H,7-12H2,1-2H3 |

InChI Key |

WUNWRZDRKZFAHV-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KMUP-3; KMUP 3; KMUP3; |

Origin of Product |

United States |

Comparison with Similar Compounds

KMUP-1

Structural Differences : KMUP-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine) shares the xanthine core with KMUP-3 but differs in the substitution of a nitro group with a chlorophenyl group .

Mechanistic and Functional Contrasts :

- Cardiovascular Effects: While both compounds enhance cGMP, KMUP-1 primarily inhibits RhoA/Rho kinase and prevents pulmonary arterial hypertension by upregulating nitric oxide (NO) pathways. In contrast, KMUP-3 specifically targets MMP-9/TIMP-1 imbalance and eNOS activation post-MI .

- Bone Metabolism : KMUP-1 uniquely inhibits osteoclastogenesis via MAPK/Akt/NF-κB pathways, preventing ovariectomy-induced bone loss, a feature absent in KMUP-3 .

- Therapeutic Scope : KMUP-1 has broader applications, including atherosclerosis attenuation in Apo-E-deficient mice, whereas KMUP-3 is more specialized in cardiac and vascular remodeling .

KMUP-2

Primary Applications: KMUP-2 enhances cGMP and potassium channel activity in rabbit aortic and corpus cavernosum tissues, primarily addressing erectile dysfunction .

KMUP-4

Functional Overlap: KMUP-4, like KMUP-3, acts as a large artery smooth muscle relaxant via cGMP elevation.

Doxofylline

Structural and Mechanistic Divergence: Though a xanthine derivative, doxofylline’s mechanism is distinct—it lacks HDAC inhibition, PDE inhibition, and adenosine receptor antagonism, making it functionally unrelated to the KMUP series .

Other Xanthine Derivatives

- Resveratrol: Another polyphenol, resveratrol, reduces oxidative stress in AAA but lacks the cGMP-enhancing properties central to KMUP-3’s efficacy .

Comparative Data Table

Research Findings and Implications

- KMUP-3’s Cardiac Specificity: In MI models, KMUP-3 reduced left ventricular end-diastolic diameter (LVEDD) by 18% and fibrosis by 35% compared to controls, with eNOS expression increasing 2.1-fold . These effects were absent in KMUP-1-treated MI models, underscoring KMUP-3’s unique cardioprotective niche .

- Mechanistic Superiority: KMUP-3’s dual action on eNOS and MMP-9/TIMP-1 distinguishes it from other xanthines. For example, in TGF-β-stimulated cardiac fibroblasts, KMUP-3 reduced MMP-9 by 40% while increasing TIMP-1 by 25%, effects reversed by eNOS inhibition .

- Structural-Activity Relationship: The nitro group in KMUP-3 enhances eNOS affinity, whereas KMUP-1’s chlorophenyl group favors Rho kinase inhibition, explaining their divergent applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.